molecular formula C24H28N2O2 B4045239 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4045239
M. Wt: 376.5 g/mol
InChI Key: AIOHYPDENWWCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzylpiperidinyl substituent at the 3-position and a 4-ethylphenyl group at the 1-position of the dione ring. Pyrrolidine-2,5-diones (also known as succinimides) are heterocyclic compounds widely studied for their diverse biological activities, including anticonvulsant, enzyme inhibitory, and receptor-binding properties . The 4-ethylphenyl group contributes additional hydrophobicity and may influence electronic properties through its electron-donating ethyl substituent.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-2-18-8-10-21(11-9-18)26-23(27)17-22(24(26)28)25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,20,22H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOHYPDENWWCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of suitable precursors, often through a condensation reaction.

    Attachment of the Ethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione and analogous pyrrolidine-2,5-dione derivatives:

Compound Name Substituents (Position) Key Features Biological/Physical Properties References
This compound 4-Benzylpiperidinyl (3), 4-ethylphenyl (1) High lipophilicity (predicted logP ~2.5); steric bulk from benzylpiperidine Potential multi-target activity (inferred from structural analogs)
3-(1H-Indol-3-yl)-1-(4-bromoalkyl)pyrrolidine-2,5-dione Indole (3), bromoalkyl (1) Dual 5-HT1A/SERT binding; designed for CNS disorders IC₅₀ values in receptor binding assays: <100 nM for 5-HT1A and SERT
1-(3-Chlorophenyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione 4-Benzylpiperazinyl (3), 3-chlorophenyl (1) Enhanced hydrophobicity due to chloro substituent Screening compound for kinase inhibition; CAS 1346617-18-2
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Piperidinyl (3), 4-methoxyphenyl (1) Moderate logP (1.08); electron-donating methoxy group Predicted improved solubility vs. ethylphenyl analogs
3-(2-(1-Oxoisoindolin-2-yl)phenyl)-1-phenylpyrrolidine-2,5-dione (2j) Isoindolinyl-phenyl (3), phenyl (1) High melting point (246–248°C); rigid aromatic system Structural confirmation via NMR/HRMS; potential use in material science

Key Observations :

Substituent Effects on Bioactivity: Indole-containing derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) exhibit high affinity for serotonin receptors (5-HT1A) and serotonin transporters (SERT), making them candidates for neuropsychiatric disorders . In contrast, benzylpiperidinyl/piperazinyl analogs may target different pathways, such as kinase inhibition or protein-protein interactions, due to their distinct steric and electronic profiles .

Physical Properties :

  • Melting points vary significantly: Indole derivatives (e.g., 2p) exhibit high melting points (>200°C) due to aromatic stacking, while alkyl-substituted analogs (e.g., 2k) remain solids below 50°C . The ethylphenyl group in the target compound likely confers a moderate melting point (~100–150°C).
  • logP values (e.g., 1.08 for 1-(4-methoxyphenyl)-3-piperidinyldione ) suggest that substituents critically influence partition coefficients, impacting drug-likeness and bioavailability.

Synthetic Strategies :

  • Common synthetic routes involve alkylation of pyrrolidine-2,5-dione precursors with bromoalkyl intermediates (e.g., 1-(4-bromoalkyl)-3-(indol-3-yl)dione) under reflux with K₂CO₃ in acetonitrile . The target compound’s synthesis likely follows similar protocols, substituting bromoalkyl reagents with 4-ethylphenyl derivatives.

Structural Confirmation :

  • NMR and HRMS are standard for verifying pyrrolidine-2,5-dione derivatives. For example, 1H NMR of 2j shows distinct aromatic proton shifts (δ 7.2–8.1 ppm) and carbonyl resonances (δ 170–175 ppm) . The target compound’s spectrum would feature signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and benzylpiperidinyl protons (δ 2.5–3.5 ppm) .

Biological Activity

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H28N2O2
Molecular Weight 366.429 g/mol
CAS Number 5541-72-0
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to various pharmacological effects, including analgesic, anxiolytic, and potentially neuroprotective properties.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic transmission.
  • Antinociceptive Properties : Preliminary investigations show that this compound may reduce pain responses in rodent models, indicating potential use as an analgesic.
  • Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study on piperidine derivatives showed that modifications in the piperidine ring significantly influenced their binding affinity to dopamine receptors, which could be relevant for the target compound's activity .
  • Another investigation highlighted the antiviral properties of similar pyrrolidine derivatives against HIV and other viruses, suggesting a broader spectrum of biological activity for compounds with this structural framework .

Comparative Analysis

To better understand the significance of this compound, it is beneficial to compare it with other related compounds:

Compound NameMolecular FormulaKey Activity
3-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dioneC22H24FN2O2Antidepressant and anxiolytic effects
3-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dioneC22H28N2O2Analgesic and neuroprotective effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-2,5-dione core. A common approach includes:

  • Cyclization : Precursors like maleic anhydride derivatives are cyclized under acidic or basic conditions to form the pyrrolidine ring.
  • Substitution : The benzylpiperidinyl and 4-ethylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aromatic substitutions).
  • Key Conditions : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (Pd for cross-coupling) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm) are key markers .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z 417.33 for C22_{22}H22_{22}Cl2_2N2_2O2_2) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and gradient elution (acetonitrile/water) .

Q. What initial biological screening approaches are recommended to assess its potential pharmacological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity toward CNS targets (e.g., dopamine or serotonin receptors) using radioligand displacement (IC50_{50} determination) .
  • Enzyme Inhibition Studies : Test activity against acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s assay) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., SH-SY5Y neurons) to evaluate preliminary toxicity .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to predict reactivity or optimize synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and intermediates to predict regioselectivity in substitutions .
  • Machine Learning : Train models on reaction databases to prioritize high-yield conditions (e.g., solvent/catalyst combinations) .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization to improve polymorph control .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from receptor binding, enzyme assays, and in vivo studies, adjusting for variables like cell type or dosage .
  • Orthogonal Assays : Validate conflicting results with alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Species-Specific Modeling : Compare humanized murine models vs. primate-derived cell lines to identify interspecies variability .

Q. What methodologies are employed to study the compound's stability under various physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions, followed by HPLC analysis to identify degradation products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor changes via DSC (thermal stability) and XRPD (polymorph transitions) .

Q. How do structural modifications at specific positions alter its pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations at the benzylpiperidinyl or ethylphenyl groups. Evaluate logP (via shake-flask method) and permeability (Caco-2 assays) to correlate hydrophobicity with bioavailability .
  • Metabolic Profiling : Use liver microsomes (human/rat) and LC-MS/MS to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • In Silico ADMET : Predict toxicity (e.g., Ames test likelihood) and plasma protein binding using tools like SwissADME or ADMETlab .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.